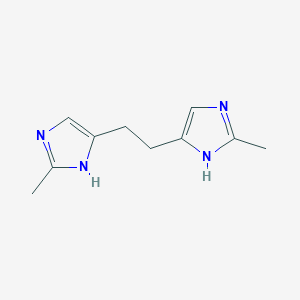
Ebmi-13B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,4’-Ethylenebis(2-methyl-1H-imidazole) is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of two imidazole rings connected by an ethylene bridge, with each imidazole ring substituted with a methyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Ethylenebis(2-methyl-1H-imidazole) typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-methylimidazole with ethylene dibromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of 4,4’-Ethylenebis(2-methyl-1H-imidazole) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
4,4’-Ethylenebis(2-methyl-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The imidazole rings can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
科学的研究の応用
4,4’-Ethylenebis(2-methyl-1H-imidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a component in biochemical assays.
Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.
作用機序
The mechanism of action of 4,4’-Ethylenebis(2-methyl-1H-imidazole) involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by interacting with the active site. The ethylene bridge and methyl groups enhance its binding affinity and specificity. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its overall efficacy .
類似化合物との比較
Similar Compounds
2-Ethyl-4-methylimidazole: Similar in structure but with an ethyl group instead of an ethylene bridge.
4-Methylimidazole: Lacks the ethylene bridge and has only one imidazole ring.
2-Methylimidazole: Similar but without the ethylene bridge and with only one imidazole ring.
Uniqueness
4,4’-Ethylenebis(2-methyl-1H-imidazole) is unique due to its ethylene bridge connecting two imidazole rings, which imparts distinct chemical and physical properties. This structure allows for enhanced stability and reactivity compared to its simpler counterparts .
特性
CAS番号 |
21202-53-9 |
|---|---|
分子式 |
C10H14N4 |
分子量 |
190.25 |
IUPAC名 |
2-methyl-5-[2-(2-methyl-1H-imidazol-5-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C10H14N4/c1-7-11-5-9(13-7)3-4-10-6-12-8(2)14-10/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChIキー |
LHALMCZSDHJVTJ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)CCC2=CN=C(N2)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
EBMI-13B; EBMI 13B; EBMI13B; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















